Enviroxime
CAS No.: 63198-97-0
Cat. No.: VC0546820
Molecular Formula: C17H18N4O3S
Molecular Weight: 358.4 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 63198-97-0 |
|---|---|
| Molecular Formula | C17H18N4O3S |
| Molecular Weight | 358.4 g/mol |
| IUPAC Name | (NE)-N-[(2-amino-3-propan-2-ylsulfonylbenzimidazol-5-yl)-phenylmethylidene]hydroxylamine |
| Standard InChI | InChI=1S/C17H18N4O3S/c1-11(2)25(23,24)21-15-10-13(8-9-14(15)19-17(21)18)16(20-22)12-6-4-3-5-7-12/h3-11,22H,1-2H3,(H2,18,19)/b20-16+ |
| Standard InChI Key | IWKXBHQELWQLHF-CAPFRKAQSA-N |
| Isomeric SMILES | CC(C)S(=O)(=O)N1C2=C(C=CC(=C2)/C(=N/O)/C3=CC=CC=C3)N=C1N |
| Canonical SMILES | CC(C)S(=O)(=O)N1C2=C(C=CC(=C2)C(=NO)C3=CC=CC=C3)N=C1N |
| Appearance | Solid powder |
| Melting Point | 198.5 °C |
Introduction
Chemical Properties and Structural Features
Enviroxime is a small-molecule antiviral agent with the molecular formula and a molecular weight of 358.4 g/mol. Its IUPAC name, , reflects its complex benzimidazole core substituted with a sulfonyl group and an oxime moiety. The compound exists as a solid powder with a melting point of 198.5°C and solubility limited to dimethyl sulfoxide (DMSO).
Table 1: Key Chemical and Physical Properties of Enviroxime
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 358.4 g/mol |
| Melting Point | 198.5°C |
| Solubility | Soluble in DMSO |
| Purity | >98% |
The benzimidazole scaffold is critical for binding to the viral 3A protein, while the sulfonyl group enhances stability and bioavailability . Computational studies suggest that the amino group at the C2 position forms a hydrogen bond with the N1 sulfonyl oxygen, stabilizing a conformation optimal for antiviral activity .
Mechanism of Antiviral Action
Enviroxime exerts its antiviral effects by inhibiting the 3A protein, a non-structural viral protein essential for RNA replication. In poliovirus and rhinovirus, the 3A protein facilitates the assembly of the replication complex by anchoring viral RNA polymerase to intracellular membranes . Enviroxime binds to 3A, preventing its interaction with the precursor protein 3AB and blocking the initiation of plus-strand RNA synthesis .
Key evidence for this mechanism includes:
-
Time-of-addition experiments: Enviroxime remains effective when administered several hours post-infection, implicating RNA replication as its target .
-
Resistance mutations: 23 independent mutations conferring resistance to Enviroxime mapped exclusively to the 3A coding region .
-
Biochemical assays: Enviroxime inhibits the incorporation of -uridine into 3AB in poliovirus replication complexes, confirming its role in halting RNA synthesis .
Antiviral Efficacy and Spectrum
Enviroxime demonstrates broad-spectrum activity against Picornaviridae, including rhinoviruses (e.g., RV-9, RV-14) and enteroviruses (e.g., poliovirus, Coxsackievirus A21) .
Table 2: Antiviral Activity of Enviroxime Against Select Viruses
Structural Analogs and Structure-Activity Relationships
Modifications to Enviroxime’s structure have yielded insights into critical functional groups:
-
Vinylacetylene analogs: Compound 12 (p-fluoro derivative) exhibited oral bioavailability in Rhesus monkeys and efficacy against Coxsackievirus A21 in mice .
-
C2-substituted analogs: Primary amino groups at C2 maximized activity, while bulkier substituents caused steric clashes with N3, reducing potency .
Table 3: Comparative Activity of Enviroxime Analogs
| Analog | Target Virus | EC₅₀ (μM) | Bioavailability |
|---|---|---|---|
| Enviroxime | Rhinovirus, Polio | 0.1–2.0 | Low (oral) |
| Vinylacetylene 12 | Coxsackievirus A21 | 1.0–3.0 | High (oral) |
| C2-Amino derivative | Rhinovirus | 0.05–0.5 | Moderate |
These studies highlight the benzimidazole core and sulfonyl group as non-negotiable for activity, while modifications at C2 and the oxime moiety can enhance pharmacokinetics .
Pharmacokinetics and Metabolism
Enviroxime’s poor oral bioavailability (<10% in humans) stems from rapid hepatic metabolism . In Rhesus monkeys, the vinylacetylene analog 12 achieved 40% bioavailability, attributed to reduced first-pass metabolism . Hepatic microsomal studies identified cytochrome P450 isoforms (CYP3A4, CYP2D6) as primary metabolizers, suggesting drug-drug interaction risks .
Drug Resistance and Mutational Escape
Resistance to Enviroxime arises from single-amino-acid substitutions in the 3A protein (e.g., poliovirus 3A-V45A) . These mutations reduce drug binding without compromising viral replication, underscoring the need for combination therapies to prevent resistance .
Clinical Challenges and Future Directions
While Enviroxime’s intranasal formulation shows promise for treating rhinovirus infections, its systemic toxicity and formulation stability issues remain hurdles . Next-generation analogs with improved bioavailability and resistance profiles, such as 12, are under preclinical evaluation .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume